molecular formula C17H16N4O2S B2535913 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034487-62-0

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No. B2535913
CAS RN: 2034487-62-0
M. Wt: 340.4
InChI Key: UNIKLIJXFFPXEU-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazoles are a class of compounds that have been studied for their potential biological effects . They are part of a larger group of compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements. Imidazo[2,1-b]thiazoles in particular have been identified as structural motifs in many pharmacologically important molecules .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles often involves reactions with N-alkylazomethine ylides . These reactions can result in the formation of various derivatives of imidazo[2,1-b]thiazoles .


Molecular Structure Analysis

Imidazo[2,1-b]thiazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and a sulfur atom in the ring structure .


Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles can undergo various chemical reactions. For example, 6-arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-ones have been shown to react with N-alkylazomethine ylides by a [2+3] cycloaddition mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazoles can vary depending on the specific compound. For example, the IR spectrum of one such compound showed peaks at 1640 cm-1 (C=C) and 1708 cm-1 (C=O) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Photoreactions and Synthesis Techniques : Research into compounds with similar structures, like 2-(4-thiazolyl)-1H-benzimidazole, explores photoreactions in the presence of singlet oxygen, leading to various photolysis products and suggesting avenues for novel synthetic methods that could be applicable to our compound of interest (Mahran, Sidky, & Wamhoff, 1983).
  • Novel Dipodal-Benzimidazole Synthesis : The creation of new benzimidazole derivatives, including methods that could potentially be adapted for synthesizing compounds like N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide, demonstrates the versatility and importance of these chemical frameworks in medicinal chemistry (Padalkar et al., 2014).

Biological Evaluation and Potential Therapeutic Uses

  • Antimicrobial and Antiviral Activity : Studies on thiazole and benzimidazole derivatives highlight their potential in developing new antimicrobial and antiviral agents. For example, certain thiazole C-nucleosides have shown significant activity against viruses, suggesting that structurally related compounds could also possess valuable biological properties (Srivastava et al., 1977).
  • Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, which share structural features with the compound of interest, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating a potential research application in the development of cancer therapeutics and anti-inflammatory drugs (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazoles can vary depending on the specific compound and its biological target. Some imidazo[2,1-b]thiazoles have been shown to have antiparasitic, antioxidant, anticonvulsant, and antimicrobial properties . They have also been identified as antagonists for G-protein-coupled GPR18 and GPR55 receptors .

Safety and Hazards

The safety and hazards associated with imidazo[2,1-b]thiazoles can vary depending on the specific compound. Some related compounds have been classified as having acute toxicity and being irritants .

Future Directions

The study of imidazo[2,1-b]thiazoles and their derivatives is a promising direction in medicinal chemistry. The introduction of new functional groups into the imidazo[2,1-b]thiazole framework can lead to the construction of new molecular scaffolds with potential biological effects .

properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-10-15(11(2)23-20-10)16(22)18-13-6-4-3-5-12(13)14-9-21-7-8-24-17(21)19-14/h3-6,9H,7-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIKLIJXFFPXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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